2-methyl-5-(1H-pyrazol-1-yl)aniline
CAS No.: 1368873-96-4
Cat. No.: VC2860602
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368873-96-4 |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2-methyl-5-pyrazol-1-ylaniline |
| Standard InChI | InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3 |
| Standard InChI Key | JFOQIBNUIKXRNN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C=CC=N2)N |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C=CC=N2)N |
Introduction
Chemical Identity and Structural Properties
2-methyl-5-(1H-pyrazol-1-yl)aniline features a pyrazole heterocycle connected to an aniline derivative. The molecular structure consists of a pyrazole ring attached to the 5-position of a 2-methylaniline, creating a compound with multiple nitrogen-containing functional groups that provide diverse reaction capabilities.
Physical and Chemical Identifiers
The following table presents the key identifiers and physical properties of 2-methyl-5-(1H-pyrazol-1-yl)aniline:
| Property | Value |
|---|---|
| CAS Number | 1368873-96-4 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2-methyl-5-pyrazol-1-ylaniline |
| Standard InChI | InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3 |
| Standard InChIKey | JFOQIBNUIKXRNN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C=CC=N2)N |
Table 1: Chemical identifiers and physical properties of 2-methyl-5-(1H-pyrazol-1-yl)aniline
Structural Features and Bonding
The molecule contains three nitrogen atoms: one as part of the primary amine group on the aniline moiety and two within the five-membered pyrazole heterocycle. The methyl group at the 2-position of the aniline provides steric effects that may influence the compound's reactivity and binding properties. The connection between the pyrazole and aniline occurs through a C-N bond, creating a system with extended conjugation.
Chemical Reactivity
The reactivity profile of 2-methyl-5-(1H-pyrazol-1-yl)aniline is influenced by both the aniline and pyrazole components of its structure.
Aniline Component Reactivity
The primary amine group (-NH₂) on the aniline portion makes this compound capable of:
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Nucleophilic substitution reactions
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Acylation and alkylation reactions
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Formation of Schiff bases with aldehydes and ketones
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Diazotization reactions to form diazonium salts
Pyrazole Component Reactivity
The pyrazole ring contributes additional reactivity patterns:
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Electrophilic aromatic substitution (though less reactive than benzene)
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Metal coordination through the nitrogen atoms
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Hydrogen bonding interactions
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Potential for further functionalization at available positions
Structural Analogs and Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of 2-methyl-5-(1H-pyrazol-1-yl)aniline through structural comparison.
Comparison with Structural Isomers and Analogs
The following table compares 2-methyl-5-(1H-pyrazol-1-yl)aniline with related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 2-methyl-5-(1H-pyrazol-1-yl)aniline | 1368873-96-4 | C₁₀H₁₁N₃ | 173.21 g/mol | Reference compound |
| N-methyl-2-(1H-pyrazol-1-yl)aniline | 1342434-23-4 | C₁₀H₁₁N₃ | 173.22 g/mol | N-methylated amine, different pyrazole position |
| 2-methyl-4-(1H-pyrazol-1-yl)aniline | 727993-37-5 | C₁₀H₁₁N₃ | 173.21 g/mol | Pyrazole at 4-position instead of 5-position |
| 3-(1-methyl-1H-pyrazol-5-yl)aniline | 910037-08-0 | C₁₀H₁₁N₃ | 173.22 g/mol | Methylated pyrazole, different connection point |
| 2-(5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | 923945-90-8 | C₁₁H₁₀F₃N₃ | 241.21 g/mol | Contains trifluoromethyl group, methylated pyrazole |
Table 2: Comparison of 2-methyl-5-(1H-pyrazol-1-yl)aniline with structural analogs
Relationship to Broader Compound Classes
2-methyl-5-(1H-pyrazol-1-yl)aniline belongs to several important chemical classes:
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N-arylpyrazoles - Known for diverse biological activities and applications in medicinal chemistry
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Substituted anilines - Important building blocks in organic synthesis and dye chemistry
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Heterocyclic amines - Significant in pharmaceutical research and development
Current Research Status and Future Directions
Current research on 2-methyl-5-(1H-pyrazol-1-yl)aniline appears limited, with the compound primarily featured as a chemical intermediate or building block rather than as a focal point of extensive studies. The search results indicate a knowledge gap regarding its detailed biological activities and material properties.
Research Gaps and Opportunities
Future research directions could include:
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Detailed biological activity screening to determine specific pharmacological properties
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Investigation of its potential as a ligand in coordination chemistry
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Exploration of its use in polymer science and material development
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Development of optimized synthetic routes for large-scale production
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Structure-activity relationship studies comparing it with structural analogs
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